1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound “1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used in the synthesis of compounds with potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound was geometrically optimized by density functional theory .Scientific Research Applications
Synthesis and Functionalization
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione is a compound that can serve as a versatile organic substrate due to its potential for various chemical reactions. Such compounds can undergo addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, oxidizing reagents, or 1,3-dipoles in a stereoselective manner. The resultant adducts can be further transformed into natural products and analogues or serve as precursors for interesting α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).
Molecular Modification for Receptor Affinity
Another area of research involves the chemical diversification of the purine-2,6-dione structure by introducing hydrophobic substituents or elongating the linker length between the core and other functional groups. Such modifications can create potent ligands for various receptors, displaying psychotropic properties. A particular focus has been on designing derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which could have implications in developing treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
Chiral Solvating Properties
The chiral solvating properties of related diketopiperazine compounds, such as those with benzyl and methyl groups, have been explored. These compounds can form diastereomeric associations with racemic compounds, leading to the doubling of characteristic signals in NMR spectra. This property is crucial for the analysis of enantiomeric compositions in organic synthesis and could be relevant to the broader family of diketopiperazines to which 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione belongs (Wagger et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylpiperazines, have been reported to target proteins like s100b .
Biochemical Pathways
For instance, some piperazine derivatives have been implicated in the modulation of monoamine neurotransmitter release, which plays a crucial role in mood regulation .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6O2/c1-5-6-7-8-9-10-11-27-17(16-26-14-12-23(2)13-15-26)22-19-18(27)20(28)25(4)21(29)24(19)3/h5-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNDZHAXICSIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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